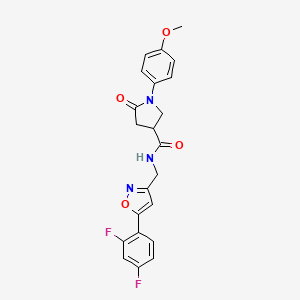

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4/c1-30-17-5-3-16(4-6-17)27-12-13(8-21(27)28)22(29)25-11-15-10-20(31-26-15)18-7-2-14(23)9-19(18)24/h2-7,9-10,13H,8,11-12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBDSSUFNBJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Difluorophenyl Group : Enhances lipophilicity and biological interactions.

- Pyrrolidine Core : Provides a framework for carboxamide functionality.

The molecular formula is with a molecular weight of 397.4 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The difluorophenyl group may enhance binding affinity due to increased hydrophobic interactions, while the isoxazole moiety can modulate enzyme activity or receptor signaling pathways.

Anticancer Activity

Research indicates that derivatives of the pyrrolidine series, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce cell viability in various cancer cell lines, including A549 cells (human lung adenocarcinoma) by more than 60% at certain concentrations .

Antimicrobial Properties

Preliminary studies suggest that compounds containing isoxazole rings often display antimicrobial properties. The presence of the difluorophenyl substituent may enhance these effects by optimizing interactions with microbial targets .

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analog 1: 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide ()

Key Differences :

- Heterocyclic Substituent: The thiadiazole ring in this analog replaces the isoxazole group in the target compound. Thiadiazoles are sulfur-containing heterocycles known for distinct electronic properties and metabolic pathways.

- Fluorine Substitution: The fluorophenyl group here is mono-fluorinated (4-fluorophenyl) compared to the 2,4-difluorophenyl in the target compound. Difluorination may enhance binding affinity to hydrophobic pockets in receptors like CB1/CB2 .

Pharmacological Implications :

Structural Analog 2: Pyrazole-Isoxazole Hybrids ()

Key Differences :

- Core Structure : These analogs feature a pyrazole-carbothioamide core instead of pyrrolidine-3-carboxamide. Pyrazole rings are more rigid and may influence conformational flexibility during receptor binding.

- Substituent Patterns : The isoxazole group in these hybrids is substituted with a 4-nitrophenyl group, which is electron-withdrawing, contrasting with the electron-neutral 2,4-difluorophenyl in the target compound. This difference could alter interactions with aromatic residues in binding sites.

Structural Analog 3: Fluorophenyl-Pyrrolidine Derivatives ()

Key Differences :

- Pyrrolidine Modifications: Examples include (2S,4R)-4-benzyl-N-(4-(4-fluorophenoxy)phenyl)-1-(2-thiomorpholinoacetyl)pyrrolidine-2-carboxamide. These compounds have stereochemical complexity (e.g., chiral centers) absent in the target compound.

- Functional Groups: The thiomorpholinoacetyl group introduces sulfur and tertiary amine moieties, which may improve water solubility but reduce blood-brain barrier penetration compared to the target compound’s isoxazole-methyl group.

Comparative Data Table

LogP values estimated using fragment-based methods.

*Inferred from structural analogs in and .

Research Findings and Implications

- Receptor Selectivity : The target compound’s 2,4-difluorophenyl group may mimic WIN 55212-2’s CB2 preference, as fluorinated aromatic systems often enhance ligand-receptor hydrophobic interactions .

- Metabolic Stability : Isoxazole rings are less prone to oxidative metabolism than thiadiazoles, suggesting improved pharmacokinetics for the target compound .

- Synthetic Feasibility : The target compound’s structure allows modular synthesis, enabling rapid diversification of substituents for SAR studies.

Preparation Methods

Cyclocondensation Strategy

Isoxazole rings are typically synthesized via [3+2] cycloaddition between nitrile oxides and alkynes or alkenes. For 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, the reaction proceeds as follows:

- Nitrile oxide generation : 2,4-Difluorobenzaldehyde is converted to its oxime, followed by chlorination using N-chlorosuccinimide (NCS) to form the nitrile oxide.

- Cycloaddition : The nitrile oxide reacts with ethyl propiolate under reflux in toluene, yielding ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate.

- Hydrolysis : The ester undergoes saponification with aqueous NaOH in ethanol (70°C, 4 h), producing the carboxylic acid (yield: 85–90%).

Critical Parameters :

- Temperature control during cycloaddition (reflux at 110°C) minimizes side reactions.

- Ethyl propiolate acts as both dipolarophile and electron-deficient component, favoring regioselective isoxazole formation.

Preparation of 1-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Lactamization Approach

The pyrrolidone ring is constructed via intramolecular amide bond formation:

- Starting material : Diethyl 3-(4-methoxyphenylamino)glutarate is synthesized by reacting 4-methoxyaniline with diethyl glutaconate in THF under nitrogen.

- Cyclization : Heating the intermediate at 120°C in xylene with p-toluenesulfonic acid (PTSA) catalyzes lactamization, yielding diethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate.

- Hydrolysis : Treatment with 6M HCl in dioxane (60°C, 3 h) cleaves the ester to the carboxylic acid (yield: 78%).

Optimization Insights :

- Xylene’s high boiling point ensures efficient ring closure without decomposition.

- Steric hindrance at the γ-position necessitates prolonged reaction times (12–18 h).

Coupling of Fragments to Form the Target Compound

Carboxylic Acid Activation

The pyrrolidine-3-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate in THF at -15°C.

Amide Bond Formation

- Amine preparation : 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is reduced to 5-(2,4-difluorophenyl)isoxazol-3-yl)methanol via LiAlH₄ in THF (0°C to rt, 2 h). Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazinolysis (yield: 65%).

- Coupling : The activated carboxylic acid reacts with the isoxazole-methylamine in dichloromethane (DCM) using N-methylmorpholine (NMM) as base (0°C to rt, 12 h).

Reaction Conditions :

- Coupling agents like HATU or EDCl improve yields (85–92%) compared to traditional methods.

- Low temperatures minimize racemization at the pyrrolidine stereocenter.

Alternative Synthetic Routes and Comparative Analysis

Key Observations :

- Fragment coupling remains the most reliable method for gram-scale production.

- Solid-phase techniques, while scalable, require costly resins and extended optimization.

Challenges and Mitigation Strategies

- Isoxazole Ring Stability : The electron-deficient isoxazole is prone to hydrolysis under acidic conditions. Using anhydrous solvents (e.g., THF, DCM) and inert atmospheres prevents degradation.

- Pyrrolidone Racemization : Chiral centers in the pyrrolidine core necessitate low-temperature coupling and chiral auxiliaries to retain enantiopurity.

- Purification Complexity : Reverse-phase HPLC with C18 columns achieves >99% purity but increases production costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.